Phosphonic acid, allyl-, diallyl ester
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Overview
Description
Diallylphosphonate is an organophosphorus compound characterized by the presence of two allyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with allyl halides under mild conditions to form diallylphosphonate. Another method includes the palladium-catalyzed cross-coupling of H-phosphonate diesters with allyl halides .
Industrial Production Methods: Industrial production of diallylphosphonate typically employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is conducted under controlled temperatures and pressures to ensure optimal conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Diallylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diallylphosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diallylphosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: Diallylphosphonate derivatives can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Dimethylphosphonate: Similar in structure but with methyl groups instead of allyl groups.
Diethylphosphonate: Contains ethyl groups instead of allyl groups.
Vinylphosphonate: Features vinyl groups, offering different reactivity and applications.
Uniqueness: Diallylphosphonate is unique due to its allyl groups, which provide enhanced reactivity in cross-coupling and polymerization reactions. This makes it a valuable compound in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H15O3P |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-[prop-2-enoxy(prop-2-enyl)phosphoryl]oxyprop-1-ene |
InChI |
InChI=1S/C9H15O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-6H,1-3,7-9H2 |
InChI Key |
OEZDKAYURQJVOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=O)(CC=C)OCC=C |
Origin of Product |
United States |
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